Antipseudomonal Activity: Isosulfazecin vs. Clinical Monobactams
Isosulfazecin demonstrates a critical differentiation from clinical monobactams in its activity against Pseudomonas aeruginosa. It is effectively inactive (MIC > 100 µg/mL) , whereas clinical monobactams like carumonam and aztreonam exhibit clinically relevant potency, with carumonam showing an MIC90 of 12.5 µg/mL [1] and aztreonam showing an MIC of 6 µg/mL [2]. This stark contrast confirms isosulfazecin is not a clinical candidate but a valuable, low-activity reference standard for resistance studies.
| Evidence Dimension | Antimicrobial Activity (MIC) |
|---|---|
| Target Compound Data | >100 µg/mL |
| Comparator Or Baseline | Carumonam (MIC90 = 12.5 µg/mL); Aztreonam (MIC = 6 µg/mL) |
| Quantified Difference | Isosulfazecin MIC is >8.0x higher than carumonam MIC90 and >16.7x higher than aztreonam MIC against P. aeruginosa |
| Conditions | In vitro susceptibility testing of P. aeruginosa |
Why This Matters
This data is essential for procurement to ensure the correct research tool is selected; using isosulfazecin for studies requiring anti-pseudomonal activity would invalidate the experiment, whereas it is perfectly suited as a negative control or for studying baseline resistance.
- [1] Imada A, Kondo M, Okonogi K, Yukishige K, Kuno M. In vitro and in vivo antibacterial activities of carumonam (AMA-1080), a new N-sulfonated monocyclic beta-lactam antibiotic. Antimicrob Agents Chemother. 1985;27(5):821-7. View Source
- [2] PMC7179260. Table 1: Antimicrobial MICs for P. aeruginosa and K. pneumoniae. Accessed 2026. View Source
